tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate is a complex organic compound featuring a mix of functional groups including a tert-butyl ester, pyrrolidine ring, and a phthalimide derivative. These multifaceted structural elements make it intriguing for various applications, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate can be achieved through a multistep process:
Formation of the Pyrrolidine Ring: : Starting with a suitable amino acid derivative, the pyrrolidine ring can be constructed via cyclization reactions.
Attachment of the Sulfamoyl Group:
Introduction of the Phthalimide Moiety: : The phthalimide group is often introduced through nucleophilic substitution reactions involving phthalic anhydride or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely follow similar steps, but optimized for scale. This might involve continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfone or sulfoxide derivatives.
Reduction: : Reduction of the phthalimide moiety can yield amine derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify the phthalimide or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reactions: : Nucleophiles such as amines, thiols; electrophiles like alkyl halides.
Major Products
The primary products formed from these reactions include sulfone derivatives, reduced amine compounds, and various substituted pyrrolidine and phthalimide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate serves as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in developing new synthetic methodologies.
Biology and Medicine
The compound's structural complexity and reactive sites make it a candidate for drug discovery and development. Its derivatives might exhibit biological activities such as enzyme inhibition or receptor modulation, useful in treating various diseases.
Industry
In the pharmaceutical industry, this compound could be utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure could also inspire the development of new materials or polymers.
Mechanism of Action
The exact mechanism of action for any biological activity would depend on the specific derivative of the compound in use. Generally, it might interact with biological macromolecules such as proteins, nucleic acids, or enzymes through:
Covalent Bond Formation: : Reacting with nucleophilic residues in proteins.
Non-Covalent Interactions: : Forming hydrogen bonds, ionic bonds, or hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Comparison
Tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate stands out due to the combination of its sulfonyl, phthalimide, and ester functional groups, offering a unique set of reactive sites compared to other similar compounds.
Similar Compounds
Tert-butyl (3S)-3-{[3-(2,5-dioxo-2,3-dihydro-1H-pyrrol-1-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate: : Lacking the phthalimide moiety, this compound might exhibit different reactivity and biological activity.
Benzyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate: : Featuring a benzyl group instead of tert-butyl, which could alter its solubility and interaction with biological targets.
Properties
CAS No. |
2639390-74-0 |
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Molecular Formula |
C20H27N3O6S |
Molecular Weight |
437.5 |
Purity |
95 |
Origin of Product |
United States |
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